![molecular formula C17H17IO3 B14178483 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 923595-13-5](/img/structure/B14178483.png)
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodophenoxy group, a phenyl group, and a dioxolane ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include iodophenol derivatives, hydroxy derivatives, and various substituted phenoxy compounds.
科学研究应用
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
相似化合物的比较
Similar Compounds
- 2-(2-Iodophenoxy)ethanol
- 2-(2-Iodophenoxy)ethylamine
- 2-(2-Iodophenoxy)ethyl acetate
Uniqueness
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity to the molecule. This makes it a valuable compound for various applications compared to its simpler analogs.
属性
CAS 编号 |
923595-13-5 |
|---|---|
分子式 |
C17H17IO3 |
分子量 |
396.22 g/mol |
IUPAC 名称 |
2-[2-(2-iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C17H17IO3/c18-15-8-4-5-9-16(15)19-11-10-17(20-12-13-21-17)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI 键 |
AMKZHKFWJJDBSZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCOC2=CC=CC=C2I)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
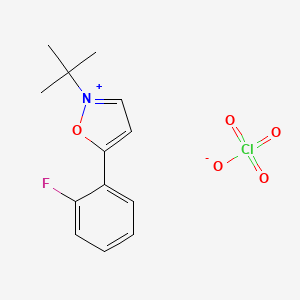

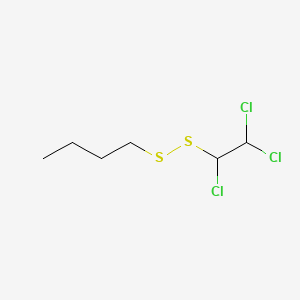
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
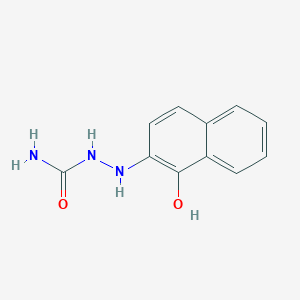
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
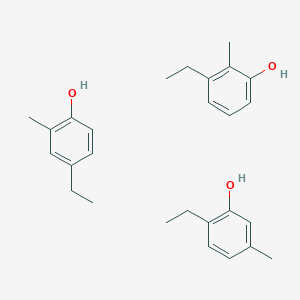
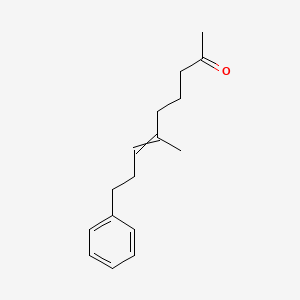
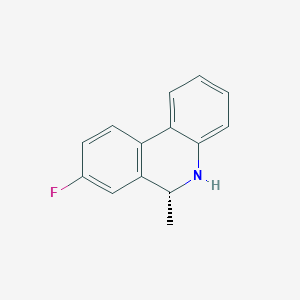
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
